![molecular formula C19H27N3O3 B2382356 4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1047678-80-7](/img/structure/B2382356.png)
4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
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Description
4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, also known as C16, is a synthetic compound that has gained interest in scientific research due to its potential applications in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
A study by El‐Faham et al. (2013) detailed the use of OxymaPure/DIC for the efficient synthesis of α-ketoamide derivatives, demonstrating clear superiority in terms of purity and yield over traditional methods. This approach involved synthesizing 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, characterized using various analytical techniques (El‐Faham et al., 2013).
Molecular Docking and Biological Activities
K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. Their research indicated potential nonlinear optical materials and biological activities, supported by theoretical and experimental data (Vanasundari et al., 2018).
Application in Synthesis of Hydroxamic Acids and Ureas
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the single-pot synthesis of hydroxamic acids and ureas from carboxylic acids without racemization, offering a cost-effective and environmentally friendly method (Thalluri et al., 2014).
Structural and Optical Studies
Rahul Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and conducted a comprehensive study of its molecular structure, including vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, using both experimental and theoretical approaches (Raju et al., 2015).
properties
IUPAC Name |
4-(2-cyanoanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-5-8-14(4-2)13-21-17(19(24)25)11-18(23)22-16-10-7-6-9-15(16)12-20/h6-7,9-10,14,17,21H,3-5,8,11,13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBVPJDKDUCLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid |
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